molecular formula C19H16N2O3 B5854560 N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide

Cat. No. B5854560
M. Wt: 320.3 g/mol
InChI Key: ARTWVHWRDPVBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions or condensation reactions. For instance, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate undergoes a smooth addition reaction to produce highly functionalized bifurans and thiophen-2-ylfurans, indicating a method that might be adapted for the synthesis of N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide (Sayahi et al., 2015).

Molecular Structure Analysis

Studies on similar compounds have shown that molecular structure can be elucidated using techniques like X-ray crystallography, which reveals details about bond lengths, angles, and overall geometry. For example, crystal structure analysis of similar hydrazides provides insights into molecular orientation and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O interactions (Shang Shan et al., 2011).

Chemical Reactions and Properties

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide and its analogs participate in various chemical reactions. For instance, cycloaddition reactions of nitrilimines derived from N-phenyl-2-furohydrazonyl chloride to different dipolarophiles allow the synthesis of diversified 3-(2-furyl)-2-pyrazoline derivatives, showcasing the compound's reactivity and potential for generating a range of chemical structures (Shawali et al., 1990).

Mechanism of Action

Target of Action

A related compound, (+)-2-(4-biphenyl)propionic acid, has been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Based on its structural similarity to (+)-2-(4-biphenyl)propionic acid, it may also interact with prostaglandin g/h synthase 1 . The interaction could potentially inhibit the enzyme’s activity, thereby reducing the production of prostaglandins.

Biochemical Pathways

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may affect thearachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it could potentially reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.

Result of Action

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may result in a decrease in prostaglandin production, potentially leading to reduced inflammation and pain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTWVHWRDPVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide

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